Rutaevin

Anti-inflammatory Nitric Oxide Inhibition RAW264.7 Macrophages

Rutaevin (CAS 33237-37-5) is a limonoid tetranortriterpenoid with a unique 5β-H configuration—opposite to common 5α-H limonoids like limonin—that directly enhances NO inhibition potency. It acts as a mechanism-based CYP3A4 inactivator (KI=15.98 μM, kinact=0.032 min⁻¹) for DDI/hepatotoxicity studies, and is a mandatory QC reference standard for Evodiae Fructus per pharmacopoeia (total limonin+rutaevin ≥0.50%). With 100% antifungal inhibition against N. laricinum at 0.5 mg/mL, it is a lead for botanical fungicide development. Purchase high-purity Rutaevin for SAR studies, analytical validation, and CYP3A4 research.

Molecular Formula C26H30O9
Molecular Weight 486.5 g/mol
CAS No. 33237-37-5
Cat. No. B1680286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRutaevin
CAS33237-37-5
SynonymsRutaevin; 
Molecular FormulaC26H30O9
Molecular Weight486.5 g/mol
Structural Identifiers
SMILESCC1(C2C(=O)C(C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C
InChIInChI=1S/C26H30O9/c1-22(2)17-16(28)18(29)24(4)13(25(17)11-32-15(27)9-14(25)34-22)5-7-23(3)19(12-6-8-31-10-12)33-21(30)20-26(23,24)35-20/h6,8,10,13-14,17-20,29H,5,7,9,11H2,1-4H3/t13-,14-,17+,18-,19-,20+,23-,24-,25?,26+/m0/s1
InChIKeyYZMKFMIZNSOPSN-UTOBYFMRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rutaevin (CAS: 33237-37-5) Procurement Guide: A Differentiated Limonoid for Anti-Inflammatory, Antifungal, and Anticancer Research


Rutaevin (CAS 33237-37-5) is a limonoid tetranortriterpenoid primarily isolated from Euodia rutaecarpa and various Rutaceae species [1]. It is distinguished by its unique 5β-H configuration, which is opposite to that of most other Rutaceae limonoids [2]. This structural feature contributes to its distinct biological profile, including anti-inflammatory, antifungal, and anticancer activities .

Why Rutaevin (CAS 33237-37-5) Cannot Be Replaced by Other Limonoids or Alkaloids in Research and Quality Control


While Evodia rutaecarpa contains multiple bioactive compounds, including limonin, evodiamine, and rutaecarpine, these cannot be substituted for rutaevin due to fundamentally different mechanisms and potency profiles. Rutaevin exhibits a unique 5β-H configuration that directly correlates with enhanced NO inhibition compared to the more common 5α-H limonoids like limonin [1]. Furthermore, rutaevin acts as a mechanism-based inactivator of CYP3A4 (KI = 15.98 μM, kinact = 0.032 min-1, t1/2 inact = 21.65 min), a property not shared by evodiamine or rutaecarpine [2]. For analytical method validation, pharmacopoeia guidelines explicitly recommend quantifying rutaevin and limonin together (total content ≥0.50%) for quality control of Evodiae Fructus, underscoring its non-interchangeable nature [3].

Rutaevin (CAS 33237-37-5) Quantitative Differentiation: Evidence-Based Comparison Against Analogs


Anti-Inflammatory Potency: Rutaevin vs. Limonin and 12α-Hydroxyrutaevin in NO Production Inhibition

In a direct head-to-head comparison of eight limonoids, rutaevin and 12α-hydroxyrutaevin, both possessing the uncommon 5β-H configuration, demonstrated significantly higher efficiency in inhibiting NO production in LPS-activated RAW264.7 macrophages compared to compounds with the typical 5α-H configuration, such as limonin [1]. This structural-activity relationship underscores the critical role of stereochemistry in determining anti-inflammatory efficacy, making rutaevin a preferred candidate for studies focused on this pathway.

Anti-inflammatory Nitric Oxide Inhibition RAW264.7 Macrophages

CYP3A4 Mechanism-Based Inactivation: Rutaevin Compared to Evodol and Rutaecarpine

Rutaevin has been identified as a mechanism-based inactivator of CYP3A4, a property critical for predicting drug-drug interactions and hepatotoxicity. The inactivation parameters are KI = 15.98 μM, kinact = 0.032 min-1, and t1/2 inact = 21.65 min [1]. In comparison, evodol, another limonoid from Evodia rutaecarpa, is also a mechanism-based inactivator of CYP3A4 but with distinct kinetics [2]. Conversely, rutaecarpine, a major alkaloid in the same plant, primarily induces CYP1A2 and does not share this specific inactivation profile [3].

Drug Metabolism CYP450 Hepatotoxicity

Antifungal Efficacy: Rutaevin's Dose-Dependent Inhibition of N. laricinum

As a phytoalexin, rutaevin exhibits potent, dose-dependent antifungal activity against Neofusicoccum laricinum, achieving 100% inhibition at a concentration of 0.5 mg/mL [1]. This finding is from a 2025 study that identified rutaevin as a key chemical defense in resistant larch. The same study notes that rutaevin begins accumulating linearly 0.62 days after pathogen exposure, highlighting its rapid and targeted response [1]. While other limonoids may possess some antifungal properties, this specific quantitative dose-response profile against a larch-specific pathogen is a defining characteristic of rutaevin.

Antifungal Phytoalexin Plant Pathology

Quantitative Analysis by HPLC: Rutaevin and Limonin as Distinct Chromatographic Peaks

Rutaevin and limonin, two major limonoids in Evodia rutaecarpa, are not interchangeable and must be quantified separately for accurate quality control. A validated HPLC-DAD method achieved baseline separation of rutaevine and limonin, with linear ranges of 4.04–40.4 μg/mL and 3.96–39.6 μg/mL, respectively, and high precision (RSD < 2.0%) [1][2]. This method is recommended for the simultaneous determination of multiple bioactive components, including rutaevine, limonin, evodiamine, and rutaecarpine, to ensure batch-to-batch consistency in herbal medicine preparations [3].

Quality Control Analytical Chemistry HPLC

Key Research Applications for Rutaevin (CAS 33237-37-5) Based on Evidence


Structure-Activity Relationship (SAR) Studies on Limonoid Anti-Inflammatory Activity

Rutaevin's unique 5β-H configuration makes it an essential comparator in SAR studies of limonoids. Its enhanced NO inhibitory activity compared to 5α-H limonoids like limonin provides a clear stereochemical handle for medicinal chemistry optimization [1].

In Vitro CYP3A4 Inactivation and Drug-Drug Interaction (DDI) Risk Assessment

Rutaevin is a specific tool for studying mechanism-based inactivation of CYP3A4. Its kinetic parameters (KI = 15.98 μM, kinact = 0.032 min-1) are well-defined, allowing for quantitative prediction of potential hepatotoxicity and DDI risks associated with Evodia rutaecarpa-containing herbal preparations [2].

Quality Control and Standardization of Evodiae Fructus and Related Herbal Medicines

Rutaevin is a mandatory reference standard for the quality control of Evodiae Fructus, as per validated HPLC methods. Its quantification, alongside limonin, ensures batch consistency and adherence to pharmacopoeial standards [3].

Plant Pathology and Antifungal Compound Development

Rutaevin's potent and dose-dependent antifungal activity against N. laricinum (100% inhibition at 0.5 mg/mL) positions it as a lead compound for developing novel botanical fungicides and for studying plant chemical defense mechanisms [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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